molecular formula C48H40Br4O8 B8194847 6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene

6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene

Cat. No.: B8194847
M. Wt: 1064.4 g/mol
InChI Key: UDHWYYNZKCBCOP-UHFFFAOYSA-N
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Description

Chemical Identity and Physical Properties The compound 6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene (IUPAC name) is a binaphthyl derivative with the molecular formula C₂₄H₂₀Br₂O₄ and a molecular weight of 532.22 g/mol . It features two naphthalene rings connected at the 1- and 1'-positions, each substituted with a bromine atom at the 6-position and a methoxymethoxy (MOM) group at the 2-position. The compound is described as a light yellow powder with a purity of ≥95% . Its structure is characterized by the Canonical SMILES: COCOC1=C(C2=C(C=C1)C=C(C=C2)Br)C3=C(C=CC4=C3C=CC(=C4)Br)OCOC, highlighting the symmetrical placement of Br and MOM groups .

Bromination of methoxynaphthalene precursors.

Protection of hydroxyl groups via methoxymethylation (e.g., using methoxymethyl chloride or similar reagents).

The MOM groups serve as protective functionalities, enhancing stability during synthesis and enabling selective deprotection for downstream modifications . Applications are inferred from structural analogs; for example, binaphthyl derivatives are often used in asymmetric catalysis or as ligands in coordination chemistry .

Properties

IUPAC Name

6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C24H20Br2O4/c2*1-27-13-29-21-9-3-15-11-17(25)5-7-19(15)23(21)24-20-8-6-18(26)12-16(20)4-10-22(24)30-14-28-2/h2*3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHWYYNZKCBCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C2=C(C=C1)C=C(C=C2)Br)C3=C(C=CC4=C3C=CC(=C4)Br)OCOC.COCOC1=C(C2=C(C=C1)C=C(C=C2)Br)C3=C(C=CC4=C3C=CC(=C4)Br)OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H40Br4O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1064.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

    Addition: The compound can undergo addition reactions where atoms or groups are added to the molecule, often in the presence of catalysts.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties References
Target Compound C₂₄H₂₀Br₂O₄ Br (6,6'), MOM (2,2') 532.22 Potential ligand, organic synthesis
6-Bromo-2-methoxynaphthalene C₁₁H₉BrO Br (6), OMe (2) 237.10 Precursor for pharmaceuticals, agrochemicals
(6-Bromo-2-naphthyl)methanol C₁₁H₉BrO Br (6), CH₂OH (2) 237.10 Intermediate in organic synthesis
2-Acetyl-5-bromo-6-methoxynaphthalene C₁₃H₁₁BrO₂ Br (5), OMe (6), COCH₃ (2) 293.13 Fluorescent probes, photochemical studies
(R)-(+)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl C₂₄H₂₂O₄ MOM (2,2') 374.44 Chiral ligand in asymmetric catalysis

Structural Analogues

6-Bromo-2-methoxynaphthalene

  • Key Differences : Lacks the MOM group and second naphthalene unit.
  • Reactivity : The methoxy group is less bulky than MOM, enabling faster deprotection under acidic conditions. Bromination at the 6-position is common in pharmaceutical intermediates (e.g., synthesis of anti-inflammatory agents like Naproxen derivatives) .

(6-Bromo-2-naphthyl)methanol Key Differences: Contains a hydroxymethyl group instead of MOM. Applications: Used in cross-coupling reactions (e.g., Grignard or Suzuki couplings) to introduce naphthyl motifs. The hydroxyl group allows further functionalization via esterification or oxidation .

2-Acetyl-5-bromo-6-methoxynaphthalene

  • Key Differences : Acetyl group at position 2 alters electronic properties, increasing conjugation for photochemical applications. Bromine at position 5 (vs. 6 in the target compound) affects regioselectivity in reactions .

Functional Analogues

(R)-(+)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl Key Similarities: Shares the binaphthyl backbone and MOM groups. Key Differences: Chiral binaphthyl structure enables enantioselective catalysis (e.g., in asymmetric hydrogenation). The target compound lacks chirality but could serve as a non-chiral ligand or precursor .

Reactivity and Stability

  • Methoxymethoxy (MOM) vs. Methoxy (OMe) :
    • MOM : Provides superior steric protection and stability under basic conditions but requires stronger acids (e.g., HCl/MeOH) for deprotection.
    • OMe : Less stable under acidic/basic conditions but easier to remove, making it preferable in stepwise syntheses .
  • Bromine Reactivity : Bromine at the 6-position (peri to the MOM group) in the target compound may hinder electrophilic substitution due to steric hindrance, unlike 6-bromo-2-methoxynaphthalene, which undergoes efficient Grignard reactions .

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